Cas no 875-51-4 (4-Bromo-2-nitroaniline)

Il 4-Bromo-2-nitroaniline è un composto aromatico utilizzato principalmente come intermedio nella sintesi organica, in particolare per la produzione di coloranti e pigmenti. La sua struttura chimica, caratterizzata dalla presenza di un gruppo amminico (-NH₂), un nitro gruppo (-NO₂) e un atomo di bromo (-Br) in posizioni specifiche, lo rende un reagente versatile per reazioni di sostituzione elettrofila e accoppiamento. Grazie alla sua elevata purezza e stabilità, questo composto è ideale per applicazioni di ricerca e sviluppo, nonché per processi industriali che richiedono precisi controlli di reattività. La sua solubilità in solventi organici comuni facilita l'integrazione in diverse sintesi chimiche. La presenza simultanea di gruppi elettron-attrattori e donatori ne favorisce l'utilizzo in reazioni selettive, rendendolo un componente prezioso in chimica fine e farmaceutica.
4-Bromo-2-nitroaniline structure
4-Bromo-2-nitroaniline structure
Nome del prodotto:4-Bromo-2-nitroaniline
Numero CAS:875-51-4
MF:C6H5BrN2O2
MW:217.020100355148
MDL:MFCD00041312
CID:40156
PubChem ID:24883888

4-Bromo-2-nitroaniline Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-Bromo-2-nitroaniline
    • Benzenamine, 4-bromo-2-nitro-
    • 1-amino-4-bromo-2-nitrobenzene
    • 2-Nitro-4-bromoaniline
    • 4-bromo-2-nitro-aniline
    • 4-bromo-2-nitrobenzenamine
    • 4-Bromo-2-nitrobenzeneamine
    • 4-bromo-2-nitrooaniline
    • 4-Bromo-2-nitro-phenylamine
    • 4-Bromo-o-nitroaniline
    • Aniline,4-bromo-2-nitro
    • Benzenamine,4-bromo-2-nitro
    • p-bromonitroaniline
    • p-Bromo-o-nitroaniline
    • Aniline, 4-bromo-2-nitro-
    • 2-nitro-4-Bromo Aniline
    • 4-bromo-2-nitrophenylamine
    • ZCWBZRBJSPWUPG-UHFFFAOYSA-N
    • PubChem3817
    • 4bromo-2-nitroaniline
    • 4-bromo-6-nitroanili
    • 4-Bromo-2-nitrobenzenamine (ACI)
    • Aniline, 4-bromo-2-nitro- (6CI, 7CI, 8CI)
    • (4-Bromo-2-nitrophenyl)amine
    • NSC 10069
    • NSC 37396
    • 4-bromo-6-nitroaniline
    • AC-2761
    • CS-W007476
    • SCHEMBL120973
    • NSC10069
    • DTXSID0061248
    • 4-Bromo-2-nitroaniline, 97%
    • BRN 2210198
    • EN300-36305
    • DTXCID1048590
    • BCP26964
    • STL356468
    • 3-12-00-01670 (Beilstein Handbook Reference)
    • B3033
    • AI3-15013
    • VU0549288-1
    • BP-12740
    • SY002837
    • 875-51-4
    • AKOS002320032
    • AS-0017
    • Z351479760
    • F9995-0098
    • NSC-10069
    • NSC37396
    • AC-907/25005375
    • 4-bromo-2-nitro aniline
    • SCHEMBL13049948
    • 4-Bromo-2-nitro-N-phenylamine
    • NSC-37396
    • MFCD00041312
    • W-203995
    • MDL: MFCD00041312
    • Inchi: 1S/C6H5BrN2O2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H,8H2
    • Chiave InChI: ZCWBZRBJSPWUPG-UHFFFAOYSA-N
    • Sorrisi: [O-][N+](C1C(N)=CC=C(Br)C=1)=O
    • BRN: 2210198

Proprietà calcolate

  • Massa esatta: 215.95344g/mol
  • Carica superficiale: 0
  • XLogP3: 1.9
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta legami ruotabili: 0
  • Massa monoisotopica: 215.95344g/mol
  • Massa monoisotopica: 215.95344g/mol
  • Superficie polare topologica: 71.8Ų
  • Conta atomi pesanti: 11
  • Complessità: 159
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 1
  • Conta Tautomer: niente
  • Carica superficiale: 0

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Densità: 1.7917 (rough estimate)
  • Punto di fusione: 110.0 to 114.0 deg-C
  • Punto di ebollizione: 308.7 °C at 760 mmHg
  • Punto di infiammabilità: 140.5℃
  • Indice di rifrazione: 1.5150 (estimate)
  • PSA: 71.84000
  • LogP: 3.04390
  • Solubilità: Non determinato

4-Bromo-2-nitroaniline Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Prompt:avviso
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H302,H315,H317,H319,H335
  • Dichiarazione di avvertimento: P261,P280,P305+P351+P338
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Codice categoria di pericolo: 22-36/37/38-43
  • Istruzioni di sicurezza: S26-S36/37/39
  • RTECS:BW9370000
  • Identificazione dei materiali pericolosi: Xn
  • Condizioni di conservazione:Store at room temperature
  • Frasi di rischio:R20/21/22; R36/37/38
  • Classe di pericolo:IRRITANT, IRRITANT-HARMFUL
  • TSCA:Yes

4-Bromo-2-nitroaniline Dati doganali

  • CODICE SA:2921420090
  • Dati doganali:

    Codice doganale cinese:

    2921420090

    Panoramica:

    2921420090 Altri derivati dell'anilina e loro sali. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    HS:2921420090 derivati anilina e loro sali IVA:17,0% aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:6,5% Tariffa generale:30,0%

4-Bromo-2-nitroaniline Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-36305-50.0g
4-bromo-2-nitroaniline
875-51-4 95%
50.0g
$51.0 2023-07-05
Enamine
EN300-36305-100.0g
4-bromo-2-nitroaniline
875-51-4 95%
100.0g
$72.0 2023-07-05
ChemScence
CS-W007476-100g
4-Bromo-2-nitroaniline
875-51-4 98.52%
100g
$40.0 2022-04-26
Key Organics Ltd
AS-0017-100G
4-bromo-2-nitroaniline
875-51-4 >95%
100g
£3300.00 2023-09-08
Key Organics Ltd
AS-0017-250G
4-bromo-2-nitroaniline
875-51-4 >95%
250g
£5940.00 2023-09-08
Key Organics Ltd
AS-0017-5G
4-bromo-2-nitroaniline
875-51-4 >95%
5g
£264.00 2025-02-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B54960-500g
4-Bromo-2-nitroaniline
875-51-4 98%
500g
¥715.0 2022-04-28
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B25468-25g
4-Bromo-2-nitroaniline, 98%
875-51-4 98%
25g
¥1118.00 2023-02-28
eNovation Chemicals LLC
K31062-5g
4-Bromo-2-nitroaniline
875-51-4 95%
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$165 2024-05-24
eNovation Chemicals LLC
K09460-500g
4-Bromo-2-nitroaniline
875-51-4 97%
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$400 2024-06-05

4-Bromo-2-nitroaniline Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Solvents: Acetic acid
2.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Water
Riferimento
Preparation of some 2-(methoxyphenyl)-2H-benzotriazoles and the corresponding hydroxyphenyl compounds
Rosevear, Judi; et al, Australian Journal of Chemistry, 1987, 40(10), 1663-73

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Bromine Solvents: Carbon tetrachloride ;  3 h, 0 - 10 °C; 1 h, rt
Riferimento
Features of molecular bromination of aromatic amines
Salahov, M. S.; et al, Azerbaidzhanskii Khimicheskii Zhurnal, 2014, (3), 22-27

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  8 h, 90 °C
Riferimento
Sodium persulfate-promoted site-selective synthesis of mononitroarylamines under transition-metal-free conditions
Xie, De-Xun; et al, Tetrahedron, 2019, 75(9), 1157-1165

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: 1,2-Dichloroethane ;  10 h, 100 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
Riferimento
Practical chemoselective aromatic substitution: the synthesis of N-(4-halo-2-nitrophenyl)benzenesulfonamide through the efficient nitration and halogenation of N-phenylbenzenesulfonamide
Yu, Xiao; et al, Organic & Biomolecular Chemistry, 2022, 20(27), 5444-5451

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Potassium carbonate ,  Sulfamide Solvents: Dimethylformamide ;  15 min, 130 °C
Riferimento
Microwave-assisted approach to nitroaniline/aminopyridine and its inhibition activity of seed germination
Huang, Zhi-you; et al, Heterocycles, 2022, 104(8), 1415-1422

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Bis(trifluoroacetoxy)iodobenzene ,  Sodium nitrite ;  30 min, rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  8 h, 90 °C
Riferimento
Transition-Metal-Free Hypervalent Iodine(III) Reagent-Promoted Site-Selective Solid-Phase Synthesis of Mononitroarylamines
An, Delie; et al, ChemistrySelect, 2018, 3(45), 12946-12950

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Pyridine ,  Tetrabutylammonium bromide ,  Cupric nitrate Solvents: 1,2-Dichloroethane ;  pH 6, 110 °C; pH 6
2.1 Reagents: Trifluoromethanesulfonic acid Solvents: 1,2-Dichloroethane ;  10 h, 100 °C
2.2 Reagents: Sodium hydroxide Solvents: Water
Riferimento
Practical chemoselective aromatic substitution: the synthesis of N-(4-halo-2-nitrophenyl)benzenesulfonamide through the efficient nitration and halogenation of N-phenylbenzenesulfonamide
Yu, Xiao; et al, Organic & Biomolecular Chemistry, 2022, 20(27), 5444-5451

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Nitric acid ,  Oxygen Catalysts: Cupric nitrate Solvents: Acetonitrile ,  Water ;  4 h, 1 atm, 50 °C
2.1 Reagents: Thiophenol ,  Potassium carbonate Solvents: Dimethyl sulfoxide ,  Acetonitrile ;  24 h, 100 °C
2.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
Copper-catalyzed mild nitration of protected anilines
Hernando, Elier; et al, Chemistry - A European Journal, 2014, 20(43), 13854-13859

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  12 h, 80 °C
Riferimento
Synthesis and dual D2 and 5-HT1A receptor binding affinities of 5-piperidinyl and 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones
Ullah, Nisar, Journal of Enzyme Inhibition and Medicinal Chemistry, 2014, 29(2), 281-291

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Pyridine ,  Tetrabutylammonium bromide ,  Cupric nitrate Solvents: 1,2-Dichloroethane ;  12 h, 110 °C; pH 6
2.1 Reagents: Trifluoromethanesulfonic acid Solvents: 1,2-Dichloroethane ;  10 h, 100 °C
2.2 Reagents: Sodium hydroxide Solvents: Water
Riferimento
Practical chemoselective aromatic substitution: the synthesis of N-(4-halo-2-nitrophenyl)benzenesulfonamide through the efficient nitration and halogenation of N-phenylbenzenesulfonamide
Yu, Xiao; et al, Organic & Biomolecular Chemistry, 2022, 20(27), 5444-5451

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Water
Riferimento
Preparation of some 2-(methoxyphenyl)-2H-benzotriazoles and the corresponding hydroxyphenyl compounds
Rosevear, Judi; et al, Australian Journal of Chemistry, 1987, 40(10), 1663-73

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one Solvents: Trifluoroacetic acid
Riferimento
Direct nitration of anilines using nitrocyclohexadienones
Lemaire, M.; et al, Synthesis, 1989, (10), 761-3

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Hydrogen peroxide ,  Hydrogen bromide Solvents: Methanol ;  12 h, 0 °C → rt
Riferimento
Environmentally benign chlorination and bromination of aromatic amines, hydrocarbons and naphthols
Vyas, Punita V.; et al, Tetrahedron Letters, 2003, 44(21), 4085-4088

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Thiophenol ,  Potassium carbonate Solvents: Dimethyl sulfoxide ,  Acetonitrile ;  24 h, 100 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
Copper-catalyzed mild nitration of protected anilines
Hernando, Elier; et al, Chemistry - A European Journal, 2014, 20(43), 13854-13859

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Ammonium hydroxide Solvents: Water ;  5 - 20 min, 130 - 140 °C
Riferimento
Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents
McConnell, N.; et al, Green Chemistry Letters and Reviews, 2018, 11(3), 286-295

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Sulfuric acid ;  < 8 °C
1.2 Reagents: Nitric acid ;  < 10 °C; 30 min, rt
2.1 Reagents: Hydrochloric acid Solvents: Water ;  30 min, reflux
2.2 Reagents: Sodium hydroxide Solvents: Water ;  cooled
Riferimento
Synthesis and evaluation of benzimidazole derivatives as Protein tyrosine phosphatase (PTP1B) inhibitors
Thakkar, Dv; et al, Journal of Chemical and Pharmaceutical Research, 2017, 9(11), 46-54

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Potassium persulfate ,  Silver nitrate Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ;  6 - 10 h, 80 °C
2.1 Reagents: Triethylsilane Solvents: Trifluoroacetic acid ;  3 - 5 h, 50 °C
2.2 Reagents: Acetic acid ,  Hydrazine hydrate (1:1) Solvents: Methanol ;  12 - 24 h, rt
Riferimento
Palladium(II)-Catalyzed, Heteroatom-Directed, Regioselective C-H Nitration of Anilines Using Pyrimidine as a Removable Directing Group
Pawar, Govind Goroba; et al, Organic Letters, 2016, 18(3), 448-451

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: Iron ,  Hydrochloric acid Solvents: Ethanol
Riferimento
Subtype-Selective N-Methyl-D-Aspartate Receptor Antagonists: Synthesis and Biological Evaluation of 1-(Heteroarylalkynyl)-4-benzylpiperidines
Wright, Jon L.; et al, Journal of Medicinal Chemistry, 2000, 43(18), 3408-3419

Synthetic Routes 19

Condizioni di reazione
1.1 Reagents: Sodium nitrite ,  Sodium persulfate Solvents: 1,2-Dichloroethane ;  1 h, rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  8 h, 90 °C
Riferimento
Sodium persulfate-promoted site-selective synthesis of mononitroarylamines under transition-metal-free conditions
Xie, De-Xun; et al, Tetrahedron, 2019, 75(9), 1157-1165

Synthetic Routes 20

Condizioni di reazione
1.1 Reagents: Potassium carbonate ,  Sulfamide Solvents: Dimethylformamide ;  15 min, 130 °C
Riferimento
Microwave-assisted approach to nitroaniline/aminopyridine and its inhibition activity of seed germination
Huang, Zhi-you; et al, Heterocycles, 2022, 104(8), 1415-1422

Synthetic Routes 21

Condizioni di reazione
1.1 Reagents: Bromine Solvents: Acetic acid ;  rt; 30 min, rt
1.2 Reagents: Sodium pyrosulfite Solvents: Water ;  rt
2.1 Reagents: Sulfuric acid ;  < 8 °C
2.2 Reagents: Nitric acid ;  < 10 °C; 30 min, rt
3.1 Reagents: Hydrochloric acid Solvents: Water ;  30 min, reflux
3.2 Reagents: Sodium hydroxide Solvents: Water ;  cooled
Riferimento
Synthesis and evaluation of benzimidazole derivatives as Protein tyrosine phosphatase (PTP1B) inhibitors
Thakkar, Dv; et al, Journal of Chemical and Pharmaceutical Research, 2017, 9(11), 46-54

Synthetic Routes 22

Condizioni di reazione
1.1 Reagents: Ammonium bromide ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Methanol ,  Water ;  4 min, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Riferimento
Fast and efficient bromination of aromatic compounds with ammonium bromide and oxone
Naresh, Mameda; et al, Synthesis, 2013, 45(11), 1497-1504

Synthetic Routes 23

Condizioni di reazione
1.1 Reagents: Phosphonium, 1,2-ethanediylbis[triphenyl-, bis(tribromide) Solvents: Methanol ,  Dichloromethane ;  < 5 min, rt
Riferimento
The synthesis of 1,2-ethanediylbis(triphenylphosphonium) ditribromide as a new brominating agent in the presence of solvents and under solvent-free conditions
Salmasi, Reihaneh; et al, Journal of the Iranian Chemical Society, 2016, 13(11), 2019-2028

Synthetic Routes 24

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  8 h, 90 °C
Riferimento
Transition-Metal-Free Hypervalent Iodine(III) Reagent-Promoted Site-Selective Solid-Phase Synthesis of Mononitroarylamines
An, Delie; et al, ChemistrySelect, 2018, 3(45), 12946-12950

Synthetic Routes 25

Condizioni di reazione
1.1 10 h, rt
Riferimento
Selective solid-state bromination of anilines and phenols
Toda, Fumio; et al, Green Chemistry, 2003, 5(6), 701-703

Synthetic Routes 26

Condizioni di reazione
1.1 Reagents: Triethylsilane Solvents: Trifluoroacetic acid ;  3 - 5 h, 50 °C
1.2 Reagents: Acetic acid ,  Hydrazine hydrate (1:1) Solvents: Methanol ;  12 - 24 h, rt
Riferimento
Palladium(II)-Catalyzed, Heteroatom-Directed, Regioselective C-H Nitration of Anilines Using Pyrimidine as a Removable Directing Group
Pawar, Govind Goroba; et al, Organic Letters, 2016, 18(3), 448-451

Synthetic Routes 27

Condizioni di reazione
1.1 Catalysts: Copper sulfate Solvents: Acetonitrile ,  Water ;  15 min, 25 °C
1.2 Reagents: Sodium bromide ,  Sodium persulfate ;  15 min, 7 °C; 2 h, 7 °C; 22 h, 25 °C
1.3 Reagents: Sodium hydroxide ,  Sodium thiosulfate Solvents: Water ;  pH 9
Riferimento
A Practical Procedure for Regioselective Bromination of Anilines
Takahashi, Yusuke; et al, Synthesis, 2021, 53(10), 1828-1832

Synthetic Routes 28

Condizioni di reazione
1.1 Reagents: Hydrogen tribromide, compd. with N,N-dimethylacetamide (1:2) Solvents: Ethanol ,  Water
Riferimento
Bis(dimethylacetamide)hydrogen dibromobromate: new brominating agent
Rodygin, M. Yu.; et al, Zhurnal Organicheskoi Khimii, 1992, 28(9), 1926-7

4-Bromo-2-nitroaniline Raw materials

4-Bromo-2-nitroaniline Preparation Products

Fornitori consigliati
atkchemica
(CAS:875-51-4)4-Bromo-2-nitroaniline
CL7555
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Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:875-51-4)4-Bromo-2-nitroaniline
A10425
Purezza:99%
Quantità:1kg
Prezzo ($):150.0